N'-[(3E)-5-chloro-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide
Description
N'-[(3E)-5-Chloro-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide is a hydrazide derivative featuring a 5-chloro-substituted indole ring with a 1-ethyl group and a 2-hydroxybenzohydrazide moiety. The (3E) configuration denotes the geometry of the hydrazone double bond.
Properties
IUPAC Name |
N-(5-chloro-1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-2-21-13-8-7-10(18)9-12(13)15(17(21)24)19-20-16(23)11-5-3-4-6-14(11)22/h3-9,22,24H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVFYDYGIHUROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(5-chloro-1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide typically involves the condensation of 5-chloro-1-ethyl-2-oxoindoline-3-carbaldehyde with 2-hydroxybenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be considered. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(5-chloro-1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce a range of functionalized compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development due to its promising pharmacological profile.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-(5-chloro-1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Core Indole Modifications
Halogen Substitution :
- 5-Chloro vs. 5-Bromo :
- Compound 11c (5-bromo-1-methyl isatin derivative, ) exhibits a higher melting point (263–265°C) compared to 11b (5-chloro-1-methyl, 248–250°C), indicating bromine’s larger atomic size enhances lattice stability .
- The target compound’s 5-chloro substitution balances lipophilicity and electronic effects, which may optimize bioavailability compared to brominated analogues.
N1-Substituents :
- 1-Ethyl vs. Benzyl-substituted analogues (e.g., 12a, 12b in ) show reduced solubility due to aromatic bulk but improved thermal stability (melting points >235°C) .
Hydrazide Linker Variations
2-Hydroxybenzohydrazide vs. Sulfonamide/Triazole :
- Sulfonamide-tethered derivatives (e.g., 12a , 12b ) demonstrate moderate melting points (235–247°C) and high synthetic yields (82–86%) . Their sulfonamide group enhances hydrogen-bonding capacity, critical for protein interactions.
- Triazole-linked compounds (e.g., 11i–11l , ) exhibit exceptional thermal stability (melting points >300°C) due to the rigid triazole ring but require multi-step synthesis .
- The target compound’s 2-hydroxybenzohydrazide group provides a balance of hydrogen-bond donor/acceptor sites, which may improve target selectivity compared to sulfonamides or triazoles.
Thiocarbonohydrazide Analogues:
- N"-[(3Z)-1-Acetyl-5-chloro-2-oxoindol-3-ylidene]thiocarbonohydrazide () replaces the benzohydrazide with a thiocarbonohydrazide, introducing sulfur-based electronic effects. This modification could alter redox properties and metal-binding affinity .
Anticancer Potential
Antimicrobial and Enzyme Inhibition
- Flavonoid-derived hydrazides () exhibit cholinesterase inhibition (IC₅₀ ~10 µM), suggesting the target compound’s hydroxybenzohydrazide group could similarly modulate enzymatic activity .
- Thiophene-carbohydrazide derivatives () demonstrate antimicrobial activity, highlighting the role of hydrazide linkers in disrupting microbial membranes .
Analytical Characterization
- Melting Points : The target compound’s melting point is expected to align with chloro-substituted analogues (240–260°C), as seen in 6e (5-chloro-1-methyl, 278–280°C, ) .
- Spectroscopy : ¹H NMR signals for the indolylidene proton (~δ 12–13 ppm) and hydroxybenzohydrazide NH (~δ 10–11 ppm) would distinguish it from sulfonamide or triazole analogues .
Biological Activity
N'-[(3E)-5-chloro-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, particularly focusing on its antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound typically involves the condensation of 5-chloroindole derivatives with hydrazine or its derivatives in the presence of suitable catalysts. The reaction conditions can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. For instance, a study reported that the compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating less efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 16 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
This indicates that this compound has selective antibacterial properties, which could be beneficial for therapeutic applications where Gram-positive infections are prevalent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research has shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulatory proteins.
A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and HT29 (colon cancer) cell lines, with IC50 values reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT29 | 20 |
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound in vivo. One notable study involved administering the compound to mice bearing tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
